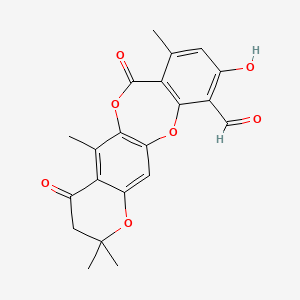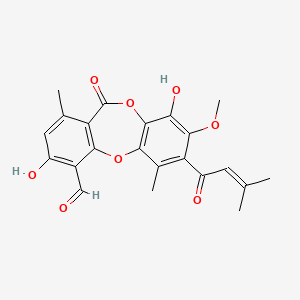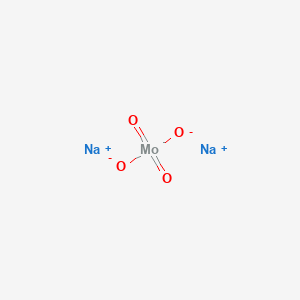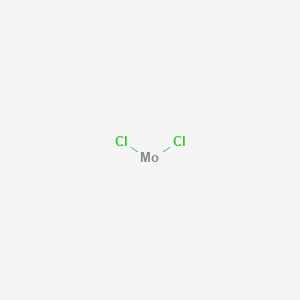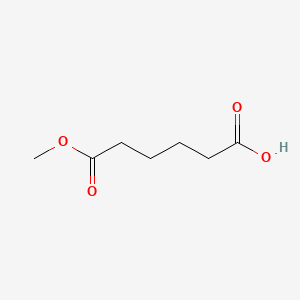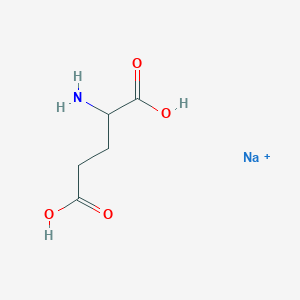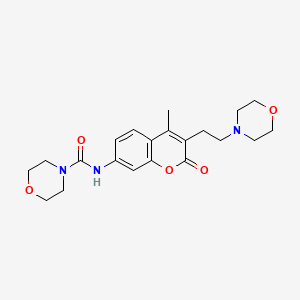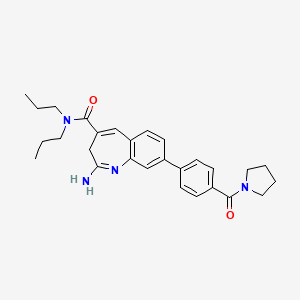![molecular formula C24H16F2N4 B1677482 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine CAS No. 755753-89-0](/img/structure/B1677482.png)
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
Org 48762-0, également connu sous le nom d'UR-13870, est un inhibiteur sélectif de la protéine kinase 38 activée par les mitogènes (MAPK). Ce composé est connu pour sa capacité à prévenir les dommages osseux dans l'arthrite induite par le collagène chez la souris. Il s'agit d'un inhibiteur oral actif et sélectif des kinases p38 alpha et bêta, qui jouent un rôle crucial dans la régulation des cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-alpha) et l'interleukine-1 bêta (IL-1 bêta) .
Mécanisme D'action
Target of Action
Org 48762-0, also known as 2HE2MP5Y3G or ORG-48762-0 or 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine, is a potent, orally active, and selective inhibitor of p38 MAPK . The p38 MAPK is a type of mitogen-activated protein kinase that plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
Org 48762-0 interacts with its target, the p38 MAPK, by inhibiting its activity . This inhibition reduces the release of tumor necrosis factor-alpha (TNFα) , a proinflammatory cytokine, in response to lipopolysaccharide (LPS) stimulation . The EC50 of Org 48762-0, which is a measure of its effectiveness, is 0.1 μM .
Biochemical Pathways
The primary biochemical pathway affected by Org 48762-0 is the MAPK/ERK pathway , specifically the p38 MAPK sub-pathway . By inhibiting p38 MAPK, Org 48762-0 reduces the release of TNFα, thereby modulating the inflammatory response .
Pharmacokinetics
Oral administration of Org 48762-0 in mice has shown drug-like pharmacokinetic properties . The pharmacokinetics were linear up to single doses of 400 mg . The median time to reach maximum concentration (Tmax) ranged from 0.5 to 1.8 hours, and the half-life (T1/2) ranged from 7.0 to 14.4 hours .
Result of Action
The molecular and cellular effects of Org 48762-0’s action include the reduction of LPS-induced TNFα release and the prevention of bone damage in collagen-induced arthritis in mice . Radiological analyses have revealed protection against bone damage for treatments with Org 48762-0 .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of Org 48762-0 are not explicitly mentioned in the available literature, it’s important to note that many drugs’ actions can be influenced by factors such as temperature, pH, and the presence of other substances
Analyse Biochimique
Biochemical Properties
Org 48762-0 has been shown to interact with the p38 kinase, a protein involved in the regulation of proinflammatory cytokines . It potently inhibits p38 alpha kinase with a high degree of kinase selectivity . This interaction reduces the release of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation .
Cellular Effects
In cellular assays, Org 48762-0 has been observed to reduce lipopolysaccharide (LPS)-induced TNFα release . This suggests that Org 48762-0 can influence cell function by modulating cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
The molecular mechanism of Org 48762-0 involves its binding to the p38 kinase, leading to the inhibition of this enzyme . This inhibition prevents the release of TNFα, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Org 48762-0 are limited, it has been observed that the compound exhibits drug-like pharmacokinetic properties . This suggests that it may have a stable effect over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, Org 48762-0 has been shown to inhibit LPS-induced cytokine production . Specific studies on the dosage effects of Org 48762-0 in animal models are currently limited.
Méthodes De Préparation
La synthèse d'Org 48762-0 implique plusieurs étapes, y compris la formation de la structure de base du pyrazolo[3,4-b]pyridine. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle pyrazole : Ceci est réalisé par la réaction de l'hydrazine avec une dicétone appropriée.
Cyclisation : L'intermédiaire pyrazole subit une cyclisation avec un aldéhyde ou une cétone approprié pour former le noyau pyrazolo[3,4-b]pyridine.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants, y compris des groupes fluorophényle et pyridinyle, pour obtenir le composé final.
Analyse Des Réactions Chimiques
Org 48762-0 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le composé.
Substitution : Org 48762-0 peut subir des réactions de substitution, en particulier sur les cycles aromatiques, pour introduire différents substituants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
Org 48762-0 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier le rôle de la MAPK p38 dans diverses voies biochimiques.
Biologie : Org 48762-0 est utilisé pour étudier les effets de l'inhibition de la MAPK p38 sur les processus cellulaires, y compris l'inflammation et l'apoptose.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde, en raison de sa capacité à inhiber la libération de cytokines pro-inflammatoires
5. Mécanisme d'action
Org 48762-0 exerce ses effets en inhibant sélectivement l'activité des kinases p38 alpha et bêta. Ces kinases sont impliquées dans la phosphorylation et l'activation des cibles en aval qui régulent la production de cytokines pro-inflammatoires. En inhibant la MAPK p38, Org 48762-0 réduit la libération de TNF-alpha et d'IL-1 bêta, diminuant ainsi l'inflammation et prévenant les dommages osseux dans des conditions telles que l'arthrite induite par le collagène .
Applications De Recherche Scientifique
Org 48762-0 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of p38 MAPK in various biochemical pathways.
Biology: Org 48762-0 is used to investigate the effects of p38 MAPK inhibition on cellular processes, including inflammation and apoptosis.
Medicine: The compound has potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis, due to its ability to inhibit the release of proinflammatory cytokines
Comparaison Avec Des Composés Similaires
Org 48762-0 est unique par sa forte sélectivité pour les kinases p38 alpha et bêta, ce qui le distingue des autres inhibiteurs de p38. Les composés similaires incluent :
SB203580 : Un autre inhibiteur de la MAPK p38, mais avec une sélectivité moindre par rapport à Org 48762-0.
VX-702 : Un inhibiteur de la MAPK p38 avec des applications similaires mais des propriétés pharmacocinétiques différentes.
BIRB 796 : Un inhibiteur de la MAPK p38 très puissant avec un spectre d'inhibition des kinases plus large.
L'unicité d'Org 48762-0 réside dans son haut degré de sélectivité et sa biodisponibilité orale, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKTIDYMSNPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755753-89-0 | |
| Record name | ORG-48762-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755753890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORG-48762-0 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE2MP5Y3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




